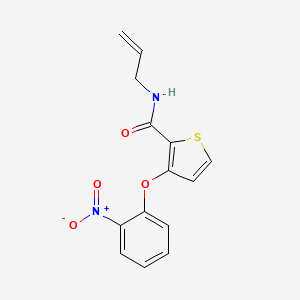

N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide, also known as NNTC, is a compound of interest in the scientific research community. It is a highly versatile compound that can be used in a variety of experiments due to its unique properties and structure.

Applications De Recherche Scientifique

Computational Investigation of Reaction Mechanisms

A study by Sherman, Grither, and McCulla (2010) on the reaction mechanisms of nitroxyl with thiols, which are structurally related to N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide, revealed insights into the formation of disulfides and sulfinamides. This computational investigation provides a foundation for understanding the chemical behavior and potential applications of similar compounds in developing pharmacologically relevant molecules (Sherman et al., 2010).

Synthesis and Evaluation as Radiosensitizers

Research by Threadgill, Webb, O'Neill, Naylor, Stephens, Stratford, Cole, Adams, and Fielden (1991) explored the synthesis of nitrothiophene derivatives, including compounds with structures similar to N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide, and their evaluation as radiosensitizers and bioreductively activated cytotoxins. These findings could suggest potential applications in enhancing radiotherapy effectiveness or as targeted cancer therapies (Threadgill et al., 1991).

Environmental Applications of Hydrogels

Ozay (2014) developed copolymeric hydrogels using N-Allylsuccinamic acid, a compound with functional similarities, for environmental applications, demonstrating the use of such materials in absorbing contaminants from aqueous media. This research highlights the potential for N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide derivatives in environmental remediation technologies (Ozay, 2014).

Antifungal and Catalytic Applications

Carrasco, Raimondi, Svetaz, Liberto, Rodriguez, Espinoza, Madrid, and Zacchino (2012) investigated the antifungal properties of eugenol analogues, demonstrating the influence of different substituents on antifungal activity. This research could inform the development of antifungal agents using structurally similar compounds to N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide (Carrasco et al., 2012).

Catalytic Reduction of Environmental Pollutants

Al-Kahtani, Almuqati, Alhokbany, Ahamad, Naushad, and Alshehri (2018) described a clean approach for the reduction of hazardous 4-nitrophenol using gold nanoparticles, suggesting potential catalytic applications for similar compounds in reducing environmental pollutants (Al-Kahtani et al., 2018).

Propriétés

IUPAC Name |

3-(2-nitrophenoxy)-N-prop-2-enylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-2-8-15-14(17)13-12(7-9-21-13)20-11-6-4-3-5-10(11)16(18)19/h2-7,9H,1,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIBLAJMLSUTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-3-(2-nitrophenoxy)-2-thiophenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-9-azaspiro[5.5]undecan-2-ylmethanol;hydrochloride](/img/structure/B2675139.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(tert-butoxy)phenyl]propanoate](/img/structure/B2675142.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2675143.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2675145.png)

![1-benzyl-N-cyclohexyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2675146.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2675149.png)

![N-(2-methoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2675150.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2675151.png)

![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2675152.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2675153.png)

![N-(3-chloro-4-methylphenyl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2675155.png)

![diethyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2675158.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2675162.png)